molecular formula C3H10ClNS B1267210 1-Amino-2-propanethiol hydrochloride CAS No. 4146-16-1

1-Amino-2-propanethiol hydrochloride

Cat. No.: B1267210
CAS No.: 4146-16-1
M. Wt: 127.64 g/mol
InChI Key: HCZBCEYVAPRCDV-UHFFFAOYSA-N
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Description

1-Amino-2-propanethiol hydrochloride is an organic compound with the molecular formula C₃H₁₀ClNS. It is a thiol derivative, characterized by the presence of both an amino group and a thiol group. This compound is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-propanethiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropropanethiol with ammonia. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as purification and crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-propanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-Amino-2-propanethiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-amino-2-propanethiol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the thiol group can participate in redox reactions. These interactions can affect enzyme activity, protein structure, and cellular processes.

Comparison with Similar Compounds

    2-Aminoethanethiol hydrochloride: Similar structure but with a shorter carbon chain.

    3-Aminopropane-1-thiol hydrochloride: Similar structure but with the amino group at a different position.

    Cysteamine hydrochloride: Contains both an amino and a thiol group but with a different arrangement.

Uniqueness: 1-Amino-2-propanethiol hydrochloride is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-aminopropane-2-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBCEYVAPRCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

598-36-7 (Parent)
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

127.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-16-1
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4146-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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